![molecular formula C20H17N2P B2422346 3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine CAS No. 145758-54-9](/img/structure/B2422346.png)
3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine
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Overview
Description
“Diphenyl-2-pyridylphosphine” is a chemical compound used as a ligand in various chemical reactions . It’s used in metal-catalyzed carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation . It’s also used as a reagent for the Mitsunobu reaction .
Synthesis Analysis
The synthesis of “Diphenyl-2-pyridylphosphine” involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine . It’s an integral ligand in the Pd (II) catalyzed carbonylation of alkynes .
Chemical Reactions Analysis
“Diphenyl-2-pyridylphosphine” is used as a ligand in various chemical reactions, including metal-catalyzed carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation . It’s also used as a reagent for the Mitsunobu reaction .
Scientific Research Applications
Synthesis of Polyfunctional Pyridines
Researchers have harnessed DPPM for the regioselective synthesis of highly decorated pyridines. Here’s how it works:
- Electrophilic Quenching : Quenching with various electrophiles (E–X) leads to the desired polyfunctional pyridines .
Key Intermediate Synthesis
DPPM plays a crucial role in the preparation of a key intermediate for the antidepressant drug (±)-paroxetine . This application highlights its significance in pharmaceutical synthesis .
Ortho-Quinodimethane Insertion
In a fascinating study, DPPM facilitated the insertion of an exo-diene moiety from various ortho-quinodimethanes into a Sn-Sn sigma-bond of hexabutyldistannane. Palladium catalysis enabled the straightforward formation of α,α’-bis(tributylstannyl)-o-xylenes .
Metal Phosphine Aldehyde Complexes
DPPM derivatives, such as 2-(diphenylphosphino)benzaldehyde, have been used to synthesize diverse complexes with different transition metals. These complexes exhibit intriguing binding modes and find applications in various chemical processes .
Safety and Hazards
properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N2P/c1-16-20(22-15-9-8-14-19(22)21-16)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOXHSNFLBEUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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